molecular formula C25H22O2S2 B15165550 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- CAS No. 329739-67-5

1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-

Cat. No.: B15165550
CAS No.: 329739-67-5
M. Wt: 418.6 g/mol
InChI Key: RYLTUIXJPMXPPZ-UHFFFAOYSA-N
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Description

1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- is a synthetic organic compound known for its diverse biological activities. This compound is part of the broader class of 1,4-pentadien-3-one derivatives, which have been studied for their antiviral, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- typically involves the reaction of p-hydroxybenzaldehyde with acetone in the presence of hydrochloric acid gas to form 1,4-pentadien-3-one-1,5-bis(p-hydroxyphenyl). This intermediate is then reacted with acryloyl chloride in ethyl methyl ketone at 0°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,4-Pentadien-3-one derivatives, including 1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-, undergo various chemical reactions such as:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, are common.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and solvents like ethanol or dichloromethane.

    Major Products: The major products depend on the specific reaction but can include various substituted derivatives and reduced forms

Mechanism of Action

Comparison with Similar Compounds

1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]- can be compared to other 1,4-pentadien-3-one derivatives such as those containing a 1,3,4-thiadiazole moiety or a substituted pyrazole subunit. These similar compounds also exhibit antiviral and anticancer activities but differ in their specific molecular targets and potency

Properties

CAS No.

329739-67-5

Molecular Formula

C25H22O2S2

Molecular Weight

418.6 g/mol

IUPAC Name

1,1-bis(benzylsulfanyl)-5-(3-hydroxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C25H22O2S2/c26-23-13-7-12-20(16-23)14-15-24(27)17-25(28-18-21-8-3-1-4-9-21)29-19-22-10-5-2-6-11-22/h1-17,26H,18-19H2

InChI Key

RYLTUIXJPMXPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=CC(=O)C=CC2=CC(=CC=C2)O)SCC3=CC=CC=C3

Origin of Product

United States

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